

CCT128930 Hydrochloride: Application Notes and Protocols for Cell Culture

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Compound of Interest

Compound Name: CCT128930 hydrochloride

Cat. No.: B2478721

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Introduction

CCT128930 is a potent, selective, and ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B), with particular potency for the AKT2 isoform.[1][2][3] As a key component of the frequently dysregulated PI3K/AKT/mTOR signaling pathway in cancer, AKT is a prime target for therapeutic intervention.[2][4][5] CCT128930 has demonstrated significant anti-proliferative activity and induction of cell cycle arrest in various cancer cell lines, particularly those with a constitutively active PI3K/AKT pathway, such as PTEN-null or PIK3CA-mutant tumors.[2][4][6] This document provides detailed application notes and protocols for the use of **CCT128930 hydrochloride** in cell culture experiments.

Mechanism of Action

CCT128930 functions by competing with ATP for the binding site in the kinase domain of AKT, thereby preventing the phosphorylation of its downstream substrates.[2][5] This inhibition disrupts the PI3K/AKT/mTOR signaling cascade, which is crucial for cell survival, proliferation, and growth.[2][4] The primary cellular consequences of AKT inhibition by CCT128930 include a G1 phase cell cycle arrest.[1][4] Beyond its primary target, CCT128930 has also been shown to induce DNA damage, autophagy, and apoptosis through AKT-independent mechanisms, broadening its potential therapeutic applications.[2][7]

Data Presentation

In Vitro Kinase Inhibitory Activity

Target	IC50 (nM)	Notes
AKT2	6	Cell-free assay.[1][3]
p70S6K	120	Demonstrates 20-fold selectivity for AKT2 over p70S6K.[3][8]
PKA	168	Exhibits 28-fold selectivity for AKT2 over the closely related PKA kinase.[1][3]

Cellular Antiproliferative Activity (GI50)

Cell Line	Cancer Type	PTEN/PIK3CA Status	GI50 (μM)
U87MG	Glioblastoma	PTEN-null	6.3[1][3]
LNCaP	Prostate Cancer	PTEN-null	0.35[1][3]
PC3	Prostate Cancer	PTEN-null	1.9[1][3]
BT474	Breast Cancer	PIK3CA-mutant	Not explicitly stated, but showed profound antitumor effect in xenografts.[1][4]

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol is designed to determine the half-maximal growth inhibitory concentration (GI50) of CCT128930 in a chosen cell line.

Materials:

- 96-well cell culture plates

- Complete growth medium appropriate for the cell line
- **CCT128930 hydrochloride** stock solution (e.g., 10 mM in DMSO)
- MTS reagent
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 μ L of complete growth medium. Include wells with medium only as a background control.[\[9\]](#)
- Cell Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.[\[9\]](#)
- Compound Treatment:
 - Prepare serial dilutions of CCT128930 in complete growth medium from the DMSO stock. A typical concentration range is 0.1 μ M to 50 μ M.[\[9\]](#)
 - Prepare a vehicle control containing the same final concentration of DMSO as the highest CCT128930 concentration.[\[9\]](#)
 - Carefully remove the medium from the wells and add 100 μ L of the medium containing the appropriate CCT128930 concentration or vehicle control.
- Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ atmosphere.[\[1\]](#)[\[9\]](#)
- MTS Assay:
 - After the incubation period, add 20 μ L of MTS reagent to each well.[\[9\]](#)
 - Incubate the plate for 1-4 hours at 37°C, protected from light.[\[9\]](#)
- Measurement: Measure the absorbance at 490 nm using a microplate reader.[\[9\]](#)
- Data Analysis:

- Subtract the average absorbance of the background control wells from all other readings.
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Plot the percent viability against the log concentration of CCT128930 to determine the GI50 value using non-linear regression analysis.[\[9\]](#)

Western Blot Analysis of AKT Pathway Inhibition

This protocol verifies the on-target activity of CCT128930 by assessing the phosphorylation status of AKT and its downstream substrates.

Materials:

- 6-well cell culture plates
- **CCT128930 hydrochloride** stock solution
- Ice-cold Phosphate Buffered Saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., p-AKT (Ser473), total AKT, p-GSK3 β (Ser9), total GSK3 β , GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) detection reagents

Procedure:

- Cell Treatment: Plate cells in 6-well plates and allow them to adhere. Treat with a range of CCT128930 concentrations (e.g., 0, 1, 5, 10, 20 μ M) for the desired time (e.g., 1, 6, 24 hours).[10]
- Cell Lysis:
 - After treatment, wash cells twice with ice-cold PBS.[9]
 - Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. [10]
 - Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[9]
 - Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
- Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 μ g), add Laemmli sample buffer, and boil at 95°C for 5 minutes.[9]
- SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[10]
- Blocking and Antibody Incubation:
 - Block the membrane with blocking buffer for 1 hour at room temperature.[10]
 - Incubate the membrane with primary antibodies overnight at 4°C.[4]
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
- Detection: Visualize the protein bands using an ECL detection system.[11]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of CCT128930 on cell cycle distribution.

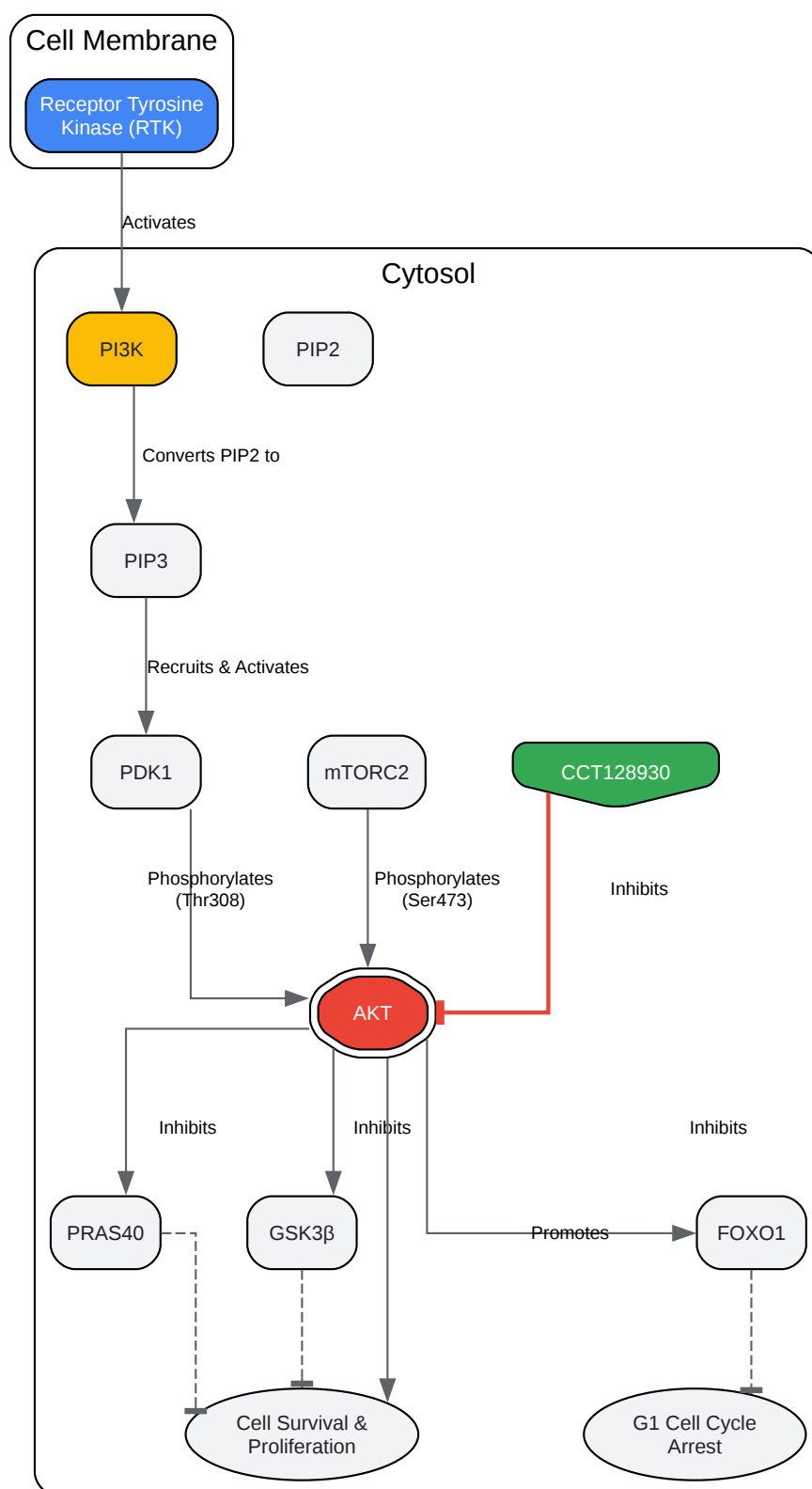
Materials:

- 6-well cell culture plates
- **CCT128930 hydrochloride** stock solution
- PBS
- 70% ice-cold ethanol
- Propidium iodide (PI) staining solution with RNase A
- Flow cytometer

Procedure:

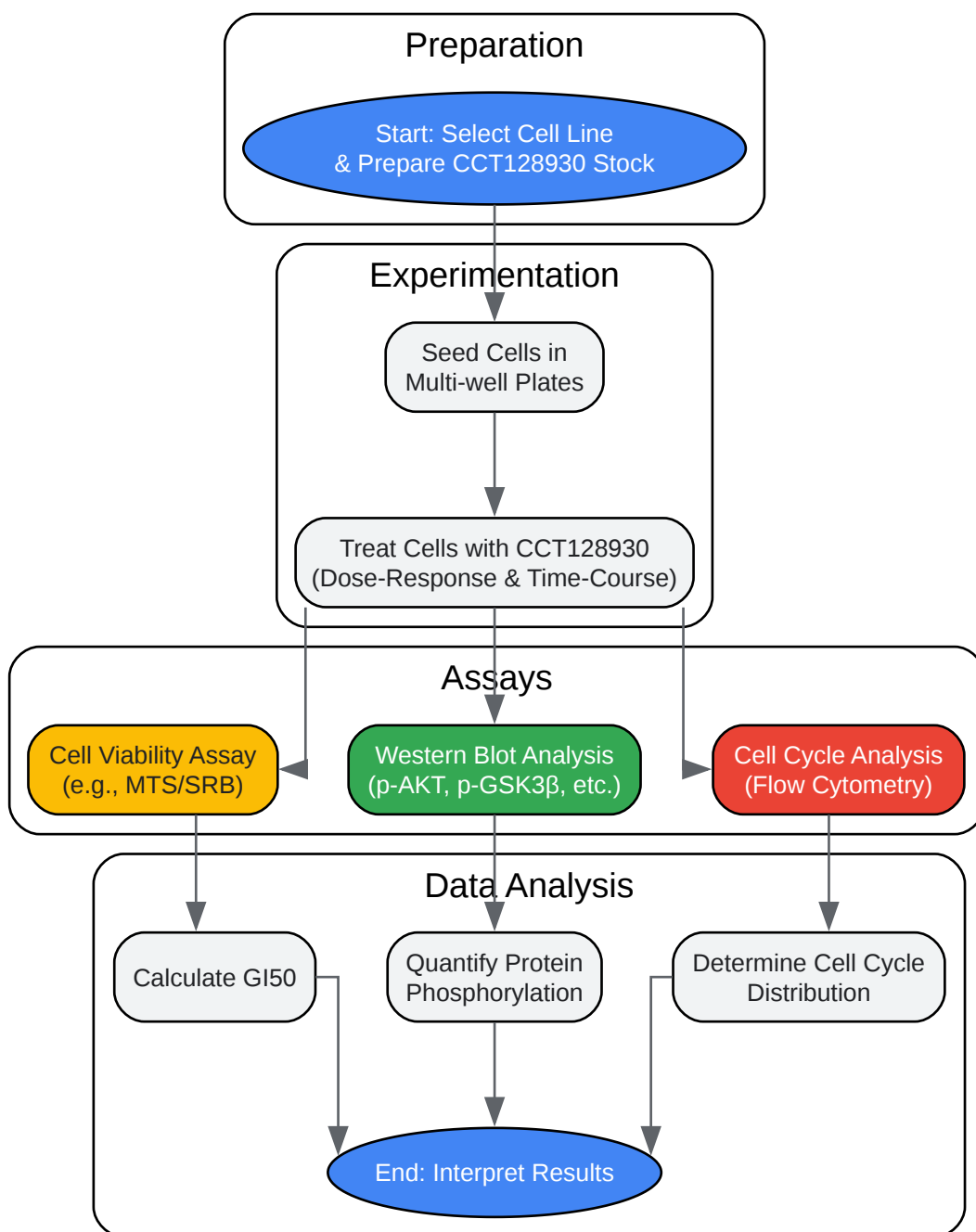
- Cell Treatment: Seed cells and treat with the vehicle control (DMSO) or CCT128930 at a desired concentration (e.g., 1x or 3x GI50) for a specified time (e.g., 24 or 48 hours).^[4]^[10]
For U87MG cells, a concentration of 18.9 μM (3 x GI50) for 24 hours has been shown to induce G1 arrest.^[4]
- Cell Harvest: Harvest both adherent and floating cells and wash with PBS.^[10]
- Fixation: Resuspend the cell pellet in 70% ice-cold ethanol while gently vortexing and fix overnight at -20°C .^[10]
- Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.^[10]
- Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.^[10]

Visualizations



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Caption: CCT128930 inhibits AKT, blocking downstream signaling.



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Caption: A typical workflow for evaluating CCT128930 in cell culture.

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